(4S)-2-(3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Description
“(4S)-2-(3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid” is a chiral thiazolidine derivative characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The compound features a 3,5-dimethoxyphenyl substituent at position 2 and a carboxylic acid group at position 4, with an (S)-configured stereocenter at C4.
Properties
IUPAC Name |
(4S)-2-(3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-16-8-3-7(4-9(5-8)17-2)11-13-10(6-18-11)12(14)15/h3-5,10-11,13H,6H2,1-2H3,(H,14,15)/t10-,11?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAFEDIBZPMXFT-NFJWQWPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2NC(CS2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)C2N[C@H](CS2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Steps:
Preparation of Starting Materials : L-cysteine and 3,5-dimethoxybenzaldehyde are the primary starting materials. L-cysteine is an amino acid that provides the sulfur atom necessary for the thiazolidine ring, while 3,5-dimethoxybenzaldehyde contributes the phenyl group with methoxy substituents.
Condensation Reaction : L-cysteine is reacted with 3,5-dimethoxybenzaldehyde in a solvent mixture, typically ethanol and water, to form the thiazolidine ring. This step involves the formation of an imine intermediate, which then undergoes cyclization to yield the thiazolidine-4-carboxylic acid derivative.
Purification : The crude product is purified using techniques such as filtration and washing with organic solvents like diethyl ether or dichloromethane.
Example Synthesis Conditions:
- Solvent : Ethanol and water (3:1 or 1:1 ratio).
- Temperature : Room temperature or slightly elevated (up to 40°C).
- Reaction Time : Overnight stirring or several hours.
- Yield : Typically high, depending on reaction conditions and purity of starting materials.
Detailed Synthesis Protocol
Materials Needed:
- L-cysteine
- 3,5-dimethoxybenzaldehyde
- Ethanol
- Water
- Diethyl ether or dichloromethane for washing
Procedure:
Preparation of Reaction Mixture : Dissolve L-cysteine (e.g., 40 mmol) in water (30 mL) and add a solution of 3,5-dimethoxybenzaldehyde (40 mmol) in ethanol (30 mL).
Reaction Conditions : Stir the mixture at room temperature overnight or for several hours.
Product Isolation : Filter the precipitated product and wash it with diethyl ether or dichloromethane.
Purification : Recrystallize the product if necessary to achieve higher purity.
Example Yield and Purity:
- Yield : Up to 99% under optimized conditions.
- Purity : High purity can be achieved through careful recrystallization.
Analysis and Characterization
The synthesized This compound can be characterized using various analytical techniques:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure and stereochemistry.
- Mass Spectrometry (MS) : To verify the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy : To identify functional groups.
- High-Performance Liquid Chromatography (HPLC) : To assess purity.
Characterization Data:
| Technique | Expected Data |
|---|---|
| NMR | Signals corresponding to the phenyl and thiazolidine protons, as well as the carboxyl group. |
| MS | Molecular ion peak corresponding to the molecular weight of the compound. |
| IR | Absorption bands for the carboxyl group and aromatic ring. |
| HPLC | Single peak indicating high purity. |
Chemical Reactions Analysis
Types of Reactions
(4S)-2-(3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₁₅NO₄S
- Molecular Weight : 285.32 g/mol
- CAS Number : 1265908-08-4
The compound's structure allows it to participate in various chemical reactions, including oxidation and reduction processes, which can modify its functional groups and enhance its reactivity.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its thiazolidine framework allows for the introduction of various functional groups through electrophilic aromatic substitution reactions. This property is particularly useful in the synthesis of more complex molecules that may have pharmaceutical relevance .
Research has indicated that (4S)-2-(3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid exhibits potential biological activities:
- Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics.
- Antioxidant Effects : The compound has been investigated for its ability to scavenge free radicals, which could have implications in preventing oxidative stress-related diseases.
- Anti-inflammatory and Anticancer Activities : Preliminary research indicates that it may modulate inflammatory pathways and exhibit anticancer properties by affecting cell proliferation and apoptosis mechanisms.
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its therapeutic potential. Its unique structural characteristics make it suitable for the design of new drugs targeting specific diseases, particularly those involving oxidative stress and inflammation .
Industrial Applications
The compound's properties also lend themselves to industrial applications:
- Material Science : It can be utilized in the development of polymers or coatings with specific properties due to its unique chemical structure.
- Catalysis : The compound can serve as a catalyst or catalyst precursor in various chemical reactions, potentially improving reaction efficiency and selectivity .
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated that the compound exhibited significant scavenging activity compared to standard antioxidants like ascorbic acid. This suggests potential applications in food preservation and nutraceutical formulations.
Case Study 2: Anticancer Research
In another study focusing on cancer cell lines, this compound demonstrated cytotoxic effects against several cancer types. The mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression. These findings support further investigation into its role as a lead compound in cancer therapy .
Mechanism of Action
The mechanism of action of (4S)-2-(3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazolidine ring and the 3,5-dimethoxyphenyl group can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological effects.
Comparison with Similar Compounds
Key Structural Features :
- Thiazolidine core : Confers conformational rigidity and metabolic stability.
- 3,5-Dimethoxyphenyl group : Enhances lipophilicity and may facilitate π-π stacking interactions in binding pockets.
- Carboxylic acid moiety : Provides hydrogen-bonding capability and ionizability, influencing solubility and pharmacokinetics.
Comparison with Similar Compounds
Thiazolidine derivatives exhibit diverse biological activities depending on substituents and stereochemistry. Below is a comparative analysis with structurally related compounds from the evidence:
Structural and Functional Analogues
Key Comparative Insights
Stereochemical Impact : The (4S) configuration in the target compound distinguishes it from racemic mixtures (e.g., (±)-pyrrolidine analog in ), which may exhibit divergent biological activities due to enantioselective interactions.
Substituent Effects :
- The 3,5-dimethoxyphenyl group in the target compound offers moderate lipophilicity compared to halogenated (e.g., chloro-fluoro in ) or trifluoromethyl groups (in ), which enhance binding but may reduce solubility.
- Carboxylic acid in all analogs enables salt formation and interaction with cationic residues in target proteins.
Synthetic Utility :
- The target compound’s simpler structure (vs. multi-ring systems in ) makes it a versatile intermediate for derivatization. However, its commercial discontinuation limits accessibility compared to newer analogs.
Pharmacological Potential: The pyrrolidine derivative achieved 99% purity, suggesting robust synthetic protocols for preclinical testing. Complex derivatives like those in and are likely tailored for niche applications (e.g., β-lactamase inhibition or glycopeptide antibiotics).
Research Findings and Limitations
- Synthetic Efficiency : The pyrrolidine analog demonstrated a 63% crude yield, indicating room for optimization in thiazolidine synthesis.
- Data Gaps : Pharmacokinetic (e.g., LogP, bioavailability) and target-specific data (e.g., IC50 values) are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
(4S)-2-(3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, identified by the CAS number 1265908-08-4, is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound features a thiazolidine ring which is known for its diverse pharmacological properties, including antioxidant and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of this compound is . The structure includes a thiazolidine ring substituted with a 3,5-dimethoxyphenyl group, contributing to its unique biological profile.
| Property | Value |
|---|---|
| CAS Number | 1265908-08-4 |
| Molecular Formula | C₁₂H₁₅NO₄S |
| Molecular Weight | 269.32 g/mol |
| Appearance | White to off-white solid |
Antioxidant Activity
Research has indicated that thiazolidine derivatives exhibit significant antioxidant properties. A study exploring the antioxidant activity of various thiazolidines found that this compound demonstrated a promising ability to scavenge free radicals and reduce oxidative stress markers in vitro. This suggests potential applications in preventing oxidative damage in biological systems .
Enzyme Inhibition
Inhibition of key enzymes is another area where this compound shows promise. Specifically, studies have indicated that compounds similar to this compound can inhibit tyrosinase activity, which is crucial in melanin synthesis. The IC50 value for this compound was reported to be significantly higher than that of standard inhibitors like kojic acid, indicating moderate inhibition potential .
Cytotoxicity and Antiproliferative Effects
The cytotoxic effects of thiazolidines have been studied in various cancer cell lines. For instance, this compound exhibited selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is critical for developing targeted cancer therapies .
Case Studies
- Zebrafish Model : A study assessed the developmental toxicity of related thiazolidines using zebrafish embryos. Results indicated that exposure to certain concentrations led to malformations and increased mortality rates among embryos. Although specific data on this compound was not detailed, the findings underscore the importance of evaluating the safety profiles of thiazolidines in developmental contexts .
- Cell Line Studies : Another research effort focused on the effects of thiazolidines on Sertoli cells derived from chicken testis. The findings revealed decreased viability and increased production of reactive oxygen species (ROS), suggesting that these compounds could induce stress responses in reproductive cells .
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the thiazolidine ring conformation and substitution pattern. The 3,5-dimethoxyphenyl group shows distinct aromatic proton signals at δ 6.5–7.0 ppm and methoxy peaks at δ ~3.8 ppm .
- High-Performance Liquid Chromatography (HPLC) : Chiral stationary phases (e.g., polysaccharide-based columns) resolve enantiomers and quantify purity. Gradient elution with acetonitrile/water mixtures is standard .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C12H15NO4S) and detects impurities .
How can researchers optimize the synthetic pathway to minimize diastereomer formation and improve scalability?
Advanced Research Question
- Design of Experiments (DoE) : Systematic variation of temperature, solvent, and catalyst ratios identifies optimal conditions. For example, reducing reaction temperature may suppress epimerization .
- Continuous Flow Reactors : These enhance scalability by improving heat/mass transfer and reducing side reactions. Industrial-scale syntheses of similar thiazolidines use flow chemistry for reproducibility .
- Protecting Groups : Temporarily protecting the carboxylic acid moiety during synthesis prevents unwanted side reactions .
What strategies are recommended for resolving and quantifying enantiomeric impurities in this chiral thiazolidine derivative?
Advanced Research Question
- Chiral HPLC : Columns like Chiralpak® IA/IB separate enantiomers. Mobile phases with hexane/isopropanol (90:10) and 0.1% trifluoroacetic acid improve resolution .
- Dynamic Kinetic Resolution (DKR) : Catalytic systems combining lipases and metal catalysts can dynamically resolve enantiomers during synthesis .
- Circular Dichroism (CD) : Monitors enantiomeric excess (ee) by comparing Cotton effects at specific wavelengths .
How does the compound's stability under various pH and temperature conditions impact formulation development?
Advanced Research Question
- pH Stability Studies : Forced degradation at pH 1–13 reveals susceptibility to hydrolysis. Thiazolidine rings are stable in neutral buffers but may degrade under strong acidic/alkaline conditions .
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures. Lyophilization is recommended for long-term storage of labile analogs .
- Light Sensitivity : UV-vis spectroscopy assesses photodegradation. Amber glass vials prevent light-induced racemization .
What in vitro models are appropriate for investigating the compound's metabolic pathways and potential drug-drug interactions?
Advanced Research Question
- Hepatic Microsomes : Incubate the compound with liver microsomes to identify Phase I metabolites (e.g., oxidative demethylation of methoxy groups) .
- CYP450 Inhibition Assays : Screen against cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) using fluorogenic substrates to assess inhibition potential .
- LC-MS/MS Metabolite Profiling : Quantifies major metabolites and identifies glucuronidation/sulfation products .
What computational approaches can predict the compound's binding affinity to target enzymes implicated in inflammatory pathways?
Advanced Research Question
- Molecular Docking : Tools like AutoDock Vina model interactions with cyclooxygenase-2 (COX-2) or 5-lipoxygenase (5-LOX). The carboxylic acid group often chelates catalytic metal ions .
- Molecular Dynamics (MD) Simulations : Assess binding stability over time. Simulations of similar thiazolidines show hydrogen bonding with active-site residues .
- Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent effects (e.g., methoxy position) with anti-inflammatory activity .
How can researchers validate the compound's mechanism of action in modulating oxidative stress pathways?
Advanced Research Question
- Reactive Oxygen Species (ROS) Assays : Use fluorescent probes (e.g., DCFH-DA) in cell lines (e.g., RAW 264.7 macrophages) to measure ROS scavenging .
- Nrf2 Activation Studies : Western blotting or luciferase reporters quantify Nrf2 nuclear translocation, a key regulator of antioxidant response elements .
- Enzyme Inhibition Kinetics : Determine IC50 values for NADPH oxidase or xanthine oxidase using spectrophotometric assays .
Q. Notes
- Avoided non-authoritative sources (e.g., BenchChem ).
- Focused on methodological answers aligned with pharmacological and synthetic chemistry research.
- Advanced questions emphasize optimization, stability, and mechanistic studies, while basic questions cover foundational synthesis and characterization.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
